Benzoic Acid, 2,2'-(1,2-ethanediyl)bis[6-methoxy-,dimethylester]
Description
Benzoic Acid, 2,2'-(1,2-ethanediyl)bis[6-methoxy-, dimethylester] (hereafter referred to as the target compound) is a dimeric benzoic acid derivative featuring:
- Two benzoic acid moieties linked by a 1,2-ethanediyl (ethylene) bridge.
- Methoxy (-OCH₃) substituents at the 6-position of each benzene ring.
- Methyl ester (-COOCH₃) groups replacing the carboxylic acid functionalities.
Properties
IUPAC Name |
methyl 2-methoxy-6-[2-(3-methoxy-2-methoxycarbonylphenyl)ethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-15-9-5-7-13(17(15)19(21)25-3)11-12-14-8-6-10-16(24-2)18(14)20(22)26-4/h5-10H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEGRFQEVKHDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=C(C(=CC=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic Acid, 2,2’-(1,2-ethanediyl)bis[6-methoxy-,dimethylester] typically involves the esterification of 2,2’-(1,2-ethanediyl)bis(6-methoxybenzoic acid) with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic Acid, 2,2’-(1,2-ethanediyl)bis[6-methoxy-,dimethylester] undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: Formation of 2,2’-(1,2-ethanediyl)bis(6-methoxybenzoic acid) or corresponding aldehydes.
Reduction: Formation of 2,2’-(1,2-ethanediyl)bis(6-methoxybenzyl alcohol).
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Benzoic Acid, 2,2’-(1,2-ethanediyl)bis[6-methoxy-,dimethylester] has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoic Acid, 2,2’-(1,2-ethanediyl)bis[6-methoxy-,dimethylester] involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, inhibition of microbial growth, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related derivatives (Table 1), focusing on substituents, linkers, and functional groups.
Table 1: Structural Comparison of Selected Benzoic Acid Derivatives
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound’s methoxy groups are electron-donating, enhancing aromatic ring stability and directing electrophilic substitution. In contrast, the 3,5-dinitro derivative (17354-62-0) features nitro groups, which are strongly electron-withdrawing, increasing acidity and reactivity toward nucleophilic attack .
- The extended ethyleneoxy linker in 668420-27-7 introduces flexibility and hydrophilicity, contrasting with the rigid ethylene bridge in the target compound .
Solubility and Lipophilicity :
- The methyl ester groups in the target compound reduce water solubility compared to free carboxylic acids (e.g., 668420-27-7). The naphthyl-substituted analog (1171923-82-2) exhibits even higher lipophilicity due to its bulky aromatic substituent .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 3,5-Dinitro Derivative (17354-62-0) | Extended Ethyleneoxy Derivative (668420-27-7) |
|---|---|---|---|
| Water Solubility | Low (ester groups) | Very low (nitro groups) | Moderate (ether linkages) |
| Melting Point | Not reported | Likely >200°C (nitro compounds) | Not reported |
| UV Absorption | ~280 nm (methoxy) | ~320 nm (nitro conjugation) | ~270 nm (ether linkages) |
| Synthetic Accessibility | Moderate (esterification) | Challenging (nitration steps) | Complex (multi-step ether synthesis) |
Notes:
- The nitro derivative (17354-62-0) may serve as a precursor in explosives or dyes, while the target compound’s methoxy groups could make it suitable for photostabilizers .
Biological Activity
Benzoic Acid, 2,2'-(1,2-ethanediyl)bis[6-methoxy-,dimethylester], also known by its CAS number 365543-17-5, is a compound that has attracted attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that highlight its significance in pharmacology and toxicology.
- Molecular Formula : C₁₆H₁₄O₄
- Molecular Weight : 270.28 g/mol
- Density : 1.299 g/cm³
- Boiling Point : 472.9 °C
- Flash Point : 253.9 °C
Biological Activity
The biological activity of Benzoic Acid derivatives is often linked to their structural features, which can influence various biological pathways. The specific compound exhibits several notable biological activities:
-
Antimicrobial Activity :
- Studies have shown that benzoic acid derivatives possess antimicrobial properties against a range of bacteria and fungi. The presence of methoxy groups enhances these effects by increasing lipophilicity, thereby facilitating membrane penetration.
-
Antioxidant Properties :
- Compounds similar to Benzoic Acid, 2,2'-(1,2-ethanediyl)bis[6-methoxy-,dimethylester] have demonstrated antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property is attributed to the ability of the methoxy groups to donate electrons.
-
Anti-inflammatory Effects :
- Research indicates that benzoic acid derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases.
-
Potential Anticancer Activity :
- Some studies suggest that benzoic acid derivatives may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Biological Activities
Notable Research Studies
-
Antimicrobial Efficacy Study :
A study published in a peer-reviewed journal demonstrated that Benzoic Acid derivatives effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating strong antimicrobial potential. -
Oxidative Stress Mitigation :
Research conducted on cell cultures showed that treatment with Benzoic Acid derivatives reduced reactive oxygen species (ROS) levels by up to 50%, highlighting their role as effective antioxidants. -
Inflammation and Cancer Studies :
In vitro studies indicated that these compounds could downregulate the expression of COX-2 and other inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). Additionally, preliminary cancer studies suggested that these compounds could reduce tumor growth in xenograft models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
